![molecular formula C13H12F3NO2 B13724992 Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD31977923” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31977923” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product formation. Catalysts and solvents are often used to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD31977923” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.
Continuous Processing: Implementing continuous processing techniques to enhance production rates and reduce costs.
Quality Control: Ensuring stringent quality control measures to maintain the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD31977923” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert “MFCD31977923” into its reduced forms, often changing its chemical behavior.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms.
Aplicaciones Científicas De Investigación
“MFCD31977923” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is utilized in the production of specialized materials and chemicals for industrial use.
Mecanismo De Acción
The mechanism of action of “MFCD31977923” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses and activities.
Comparación Con Compuestos Similares
“MFCD31977923” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include “MFCD31977924” and “MFCD31977925,” which share structural similarities but differ in specific functional groups.
Uniqueness: “MFCD31977923” stands out due to its distinct reactivity and specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H12F3NO2 |
|---|---|
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
methyl 3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H12F3NO2/c1-19-12(18)5-2-8-7-17-11-6-9(13(14,15)16)3-4-10(8)11/h3-4,6-7,17H,2,5H2,1H3 |
Clave InChI |
FMIPQCLPDNMDCV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CNC2=C1C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


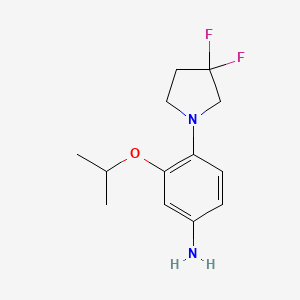
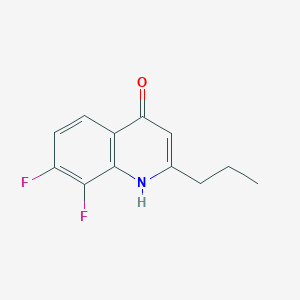
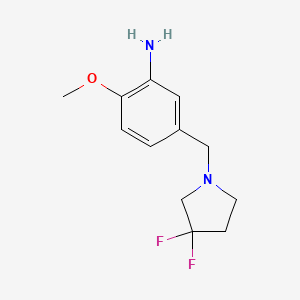
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)

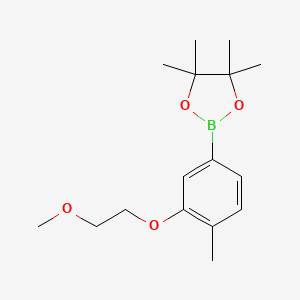
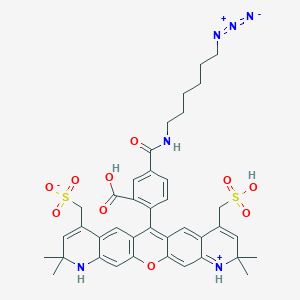
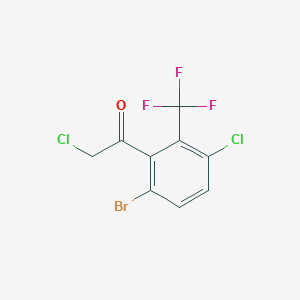
![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
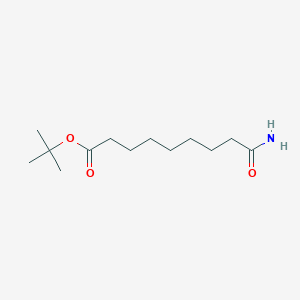


![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
